(S)-5-(Benzyloxy)-2-(1,3-dioxoisoindolin-2-yl)-5-oxopentanoic acid
Overview
Description
“(S)-5-(Benzyloxy)-2-(1,3-dioxoisoindolin-2-yl)-5-oxopentanoic acid” is a chemical compound with the linear formula C20H17NO6 . It contains a total of 46 bonds, including 29 non-H bonds, 16 multiple bonds, 8 rotatable bonds, 4 double bonds, and 12 aromatic bonds. The structure also includes 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic ester, and 1 imide .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a variety of bond types and ring structures. It includes a benzyloxy group, an isoindoline dione group, and a pentanoic acid group .Scientific Research Applications
Biologically Active Compounds of Plants
Carboxylic acids derived from plants, such as benzoic acid and its derivatives, show significant biological activities. These activities include antioxidant, antimicrobial, and cytotoxic effects, which are influenced by the structure of the compounds. For example, rosmarinic acid demonstrated high antioxidant activity, while cinnamic acid and caffeic acid showed notable antimicrobial properties. The study highlights the correlation between the structural features of these compounds and their bioactivity, suggesting that modifications in the structure could enhance their biological properties (Godlewska-Żyłkiewicz et al., 2020).
Benzoxaboroles in Clinical Trials
Benzoxaboroles, derivatives of phenylboronic acids, have found applications in clinical trials due to their biological activity. These compounds, initially investigated for their chemical properties, have shown potential in treating various diseases, indicating the broad applicability of boron-containing compounds in medicinal chemistry (Adamczyk-Woźniak et al., 2009).
Degradation Studies of Nitisinone
Nitisinone, a triketone compound, has been studied for its stability and degradation pathways, providing insights into its environmental and pharmacological behavior. These studies are crucial for understanding the properties of similar triketone compounds, including their stability in various conditions and the identification of degradation products (Barchańska et al., 2019).
Synthetic Approaches for Benzimidazoles and Related Compounds
The synthesis of benzimidazoles, quinoxalines, and benzodiazepines from o-phenylenediamines highlights the importance of these compounds in pharmaceutical research. These synthetic methodologies demonstrate the versatility of o-phenylenediamines as precursors for a variety of heterocyclic compounds, suggesting that similar approaches could be applied to synthesize derivatives of "(S)-5-(Benzyloxy)-2-(1,3-dioxoisoindolin-2-yl)-5-oxopentanoic acid" for potential pharmacological applications (Ibrahim, 2011).
Safety and Hazards
Properties
IUPAC Name |
(2S)-2-(1,3-dioxoisoindol-2-yl)-5-oxo-5-phenylmethoxypentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c22-17(27-12-13-6-2-1-3-7-13)11-10-16(20(25)26)21-18(23)14-8-4-5-9-15(14)19(21)24/h1-9,16H,10-12H2,(H,25,26)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUZTINHMZQECR-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)O)N2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455228 | |
Record name | (2S)-5-(Benzyloxy)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88784-33-2 | |
Record name | 5-(Phenylmethyl) (2S)-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)pentanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88784-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-5-(Benzyloxy)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-oxopentanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088784332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-5-(Benzyloxy)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-5-(benzyloxy)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-oxopentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.904 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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